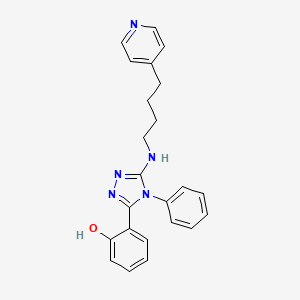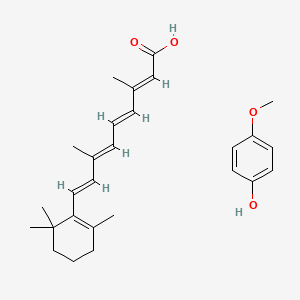
1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-chlorophenyl)amino)methyl)-5-(4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-chlorophenyl)amino)methyl)-5-(4-pyridinyl)- is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthesis might involve the following steps:
Formation of Hydrazide: Reacting 4-chlorobenzylamine with an appropriate carboxylic acid derivative to form the corresponding hydrazide.
Cyclization: Treating the hydrazide with carbon disulfide and a base to form the oxadiazole ring.
Functionalization: Introducing the pyridinyl group through a substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxide derivatives.
Reduction: Reduction of the thione group to a thiol group.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Using halogenating agents or other electrophiles/nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole-2-oxide derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
1,3,4-Oxadiazole derivatives are studied for their potential as ligands in coordination chemistry and as building blocks for the synthesis of more complex molecules.
Biology
These compounds have shown promise in various biological applications, including as antimicrobial, antifungal, and anticancer agents. Their ability to interact with biological targets makes them valuable in drug discovery and development.
Medicine
In medicinal chemistry, 1,3,4-oxadiazole derivatives are investigated for their potential therapeutic effects. They have been studied for their ability to inhibit enzymes, modulate receptors, and interact with DNA.
Industry
In the industrial sector, these compounds are explored for their potential use in materials science, including as components in polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole derivatives typically involves their interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The exact mechanism would depend on the specific biological activity being studied. For example, as antimicrobial agents, they might inhibit bacterial enzymes or disrupt cell membranes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione derivatives: Other derivatives with different substituents on the oxadiazole ring.
1,2,4-Oxadiazole derivatives: Compounds with a different arrangement of nitrogen and oxygen atoms in the ring.
Thiadiazole derivatives: Compounds with sulfur instead of oxygen in the ring.
Uniqueness
The uniqueness of 1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-chlorophenyl)amino)methyl)-5-(4-pyridinyl)- lies in its specific substituents, which can impart unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
84249-81-0 |
|---|---|
Molecular Formula |
C14H11ClN4OS |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
3-[(4-chloroanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C14H11ClN4OS/c15-11-1-3-12(4-2-11)17-9-19-14(21)20-13(18-19)10-5-7-16-8-6-10/h1-8,17H,9H2 |
InChI Key |
LJNWXOGQFQQRFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCN2C(=S)OC(=N2)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


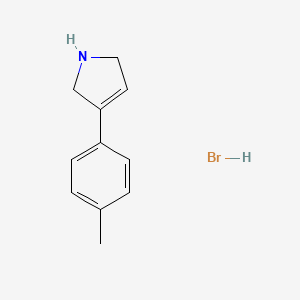
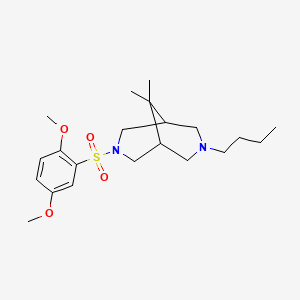
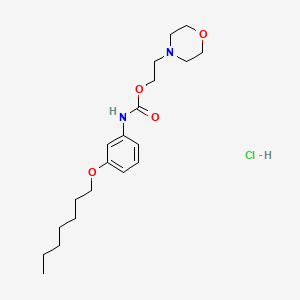
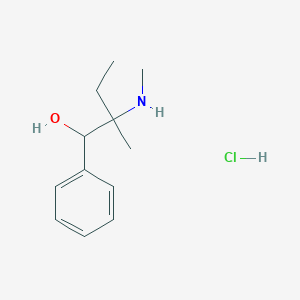
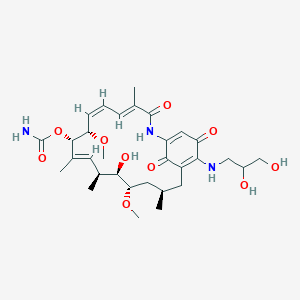
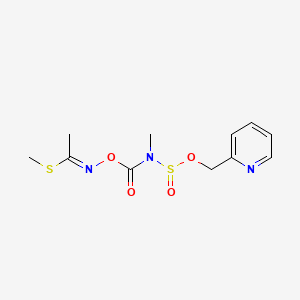

![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)

